Cas no 571153-20-3 (2-chloro-1-(7-ethyl-1H-indol-3-yl)ethan-1-one)

2-chloro-1-(7-ethyl-1H-indol-3-yl)ethan-1-one structure
571153-20-3 structure
商品名:2-chloro-1-(7-ethyl-1H-indol-3-yl)ethan-1-one
CAS番号:571153-20-3
MF:C12H12NOCl
メガワット:221.683
CID:2184609
PubChem ID:3406543

2-chloro-1-(7-ethyl-1H-indol-3-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • Ethanone,2-chloro-1-(7-ethyl-1h-indol-3-yl)-(9ci)
    • 2-Chloro-1-(7-ethyl-1H-indol-3-yl)ethanone
    • SR-01000043244-1
    • G28125
    • HMS2602P06
    • EN300-05437
    • 2-chloro-1-(7-ethyl-1H-indol-3-yl)ethan-1-one
    • Z56914850
    • CHEMBL1466340
    • MLS000391202
    • SMR000260239
    • 2-chloro-1-(7-ethyl-1H-indol-3-yl)ethanone
    • DB-326327
    • SR-01000043244
    • MFCD03984487
    • 851-648-3
    • ETHANONE, 2-CHLORO-1-(7-ETHYL-1H-INDOL-3-YL)-
    • 571153-20-3
    • Ethanone, 2-chloro-1-(7-ethyl-1H-indol-3-yl)- (9CI)
    • AKOS000117282
    • CS-0219964
    • 2-Chloro-1-(7-ethyl-1H-indol-3-yl)-ethanone
    • インチ: InChI=1S/C12H12ClNO/c1-2-8-4-3-5-9-10(11(15)6-13)7-14-12(8)9/h3-5,7,14H,2,6H2,1H3
    • InChIKey: NZRAUEOTKUVXJS-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 221.061
  • どういたいしつりょう: 221.061
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 32.9Ų

2-chloro-1-(7-ethyl-1H-indol-3-yl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-05437-2.5g
2-chloro-1-(7-ethyl-1H-indol-3-yl)ethan-1-one
571153-20-3 95%
2.5g
$754.0 2023-10-28
Enamine
EN300-05437-5.0g
2-chloro-1-(7-ethyl-1H-indol-3-yl)ethan-1-one
571153-20-3 95%
5g
$1115.0 2023-05-01
Enamine
EN300-05437-10.0g
2-chloro-1-(7-ethyl-1H-indol-3-yl)ethan-1-one
571153-20-3 95%
10g
$1654.0 2023-05-01
Enamine
EN300-05437-1.0g
2-chloro-1-(7-ethyl-1H-indol-3-yl)ethan-1-one
571153-20-3 95%
1g
$385.0 2023-05-01
AK Scientific
3395CK-100mg
2-Chloro-1-(7-ethyl-1H-indol-3-yl)-ethanone
571153-20-3 95%
100mg
$204 2023-09-16
Aaron
AR00ETY0-250mg
Ethanone, 2-chloro-1-(7-ethyl-1H-indol-3-yl)- (9CI)
571153-20-3 95%
250mg
$230.00 2025-01-24
A2B Chem LLC
AG90892-1g
Ethanone, 2-chloro-1-(7-ethyl-1H-indol-3-yl)- (9CI)
571153-20-3 95%
1g
$441.00 2024-04-19
Aaron
AR00ETY0-500mg
Ethanone, 2-chloro-1-(7-ethyl-1H-indol-3-yl)- (9CI)
571153-20-3 95%
500mg
$416.00 2025-01-24
A2B Chem LLC
AG90892-500mg
Ethanone, 2-chloro-1-(7-ethyl-1H-indol-3-yl)- (9CI)
571153-20-3 95%
500mg
$334.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1290634-250mg
2-Chloro-1-(7-ethyl-1H-indol-3-yl)ethanone
571153-20-3 97%
250mg
¥3213.00 2024-05-08

2-chloro-1-(7-ethyl-1H-indol-3-yl)ethan-1-one 関連文献

2-chloro-1-(7-ethyl-1H-indol-3-yl)ethan-1-oneに関する追加情報

2-Chloro-1-(7-Ethyl-1H-indol-3-yl)ethan-1-one: A Comprehensive Overview

2-Chloro-1-(7-ethyl-1H-indol-3-yl)ethan-1-one (CAS No. 571153-20-3) is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, also known as 7-Ethylindole-3-acetonitrile, is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, and recent research findings related to this compound.

The molecular structure of 2-chloro-1-(7-ethyl-1H-indol-3-yl)ethan-1-one consists of a 7-ethylindole core linked to a chloroacetyl group. The indole ring is a fundamental motif in many biologically active molecules, contributing to the compound's potential therapeutic applications. The presence of the chloro substituent and the ethyl group on the indole ring adds to its chemical diversity and reactivity.

In terms of chemical properties, 2-chloro-1-(7-ethyl-1H-indol-3-yl)ethan-1-one exhibits good solubility in common organic solvents such as dichloromethane, acetone, and dimethyl sulfoxide (DMSO). Its melting point and boiling point are within typical ranges for similar compounds, making it suitable for various synthetic transformations and analytical techniques. The compound's stability under different conditions is an important consideration for its use in both laboratory and industrial settings.

The synthesis of 2-chloro-1-(7-ethyl-1H-indol-3-yl)ethan-1-one has been extensively studied in the literature. One common approach involves the reaction of 7-ethylindole with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine. This method yields high purity and yield of the desired product. Alternative synthetic routes have also been explored to improve efficiency and reduce environmental impact. For instance, green chemistry principles have been applied to develop more sustainable synthesis methods using catalysts and milder reaction conditions.

In the realm of medicinal chemistry, 2-chloro-1-(7-ethyl-1H-indol-3-yl)ethan-1-one has shown promise as a lead compound for drug discovery. Recent studies have investigated its potential as an inhibitor of various enzymes and receptors involved in disease pathways. For example, research published in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against protein kinases, which are key targets in cancer therapy. Additionally, preliminary data suggest that it may have anti-inflammatory properties, making it a candidate for treating inflammatory disorders.

Clinical trials are currently underway to evaluate the safety and efficacy of 2-chloro-1-(7-ethyl-1H-indol-3-y)ethanone-based drugs. Early results from Phase I trials have shown favorable pharmacokinetic profiles and minimal side effects at therapeutic doses. These findings are encouraging and pave the way for further clinical development.

Beyond its therapeutic applications, 2-chloro-1-(7-Ethylindolyl)acetonitrile has found use in other areas such as materials science and analytical chemistry. Its unique electronic properties make it suitable for applications in organic electronics and sensors. Researchers have also explored its potential as a fluorescent probe for biological imaging due to its strong fluorescence emission.

In conclusion, 2-chloro-1-(7-Ethylindolyl)acetonitrile (CAS No. 571153-20-3) is a multifaceted compound with a wide range of applications in both research and industry. Its chemical properties, synthetic accessibility, and biological activities make it an attractive target for further investigation. As new research continues to uncover its potential uses, this compound is likely to play an increasingly important role in various scientific disciplines.

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